2-amino-N-(2-phenylethyl)propanamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
2-amino-N-(2-phenylethyl)propanamide |
InChI |
InChI=1S/C11H16N2O/c1-9(12)11(14)13-8-7-10-5-3-2-4-6-10/h2-6,9H,7-8,12H2,1H3,(H,13,14) |
InChI Key |
NEXKSALWCGMYJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCCC1=CC=CC=C1)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Amino N 2 Phenylethyl Propanamide and Its Structural Analogues
Amidation and Peptide Coupling Strategies for Propanamide Scaffold Construction
The formation of the amide bond in 2-amino-N-(2-phenylethyl)propanamide is a critical step in its synthesis, typically achieved through the coupling of a protected alanine (B10760859) derivative with 2-phenylethylamine. A variety of reagents and methods have been developed to facilitate this transformation efficiently and with high yields. uniurb.itucl.ac.uk
Commonly employed methods involve the activation of the carboxylic acid group of the alanine precursor. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), are frequently used for this purpose. peptide.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. To minimize the risk of racemization, especially when using protected amino acids, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. peptide.com
Phosphonium and aminium/uronium salt-based reagents are also widely utilized for their high efficiency and the mild reaction conditions they afford. sigmaaldrich.combachem.com Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) have proven to be particularly effective, even in challenging coupling reactions. peptide.comsigmaaldrich.com These reagents generate activated esters in situ, which then react with the amine to form the desired amide. sigmaaldrich.com
Boron-based reagents have also emerged as effective promoters for direct amidation reactions. For instance, tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, can facilitate the direct coupling of carboxylic acids and amines under operationally simple conditions. acs.orgnih.gov This method is notable for its application in the amidation of N-protected amino acids with low levels of racemization. acs.orgnih.gov
Table 1: Common Coupling Reagents for Propanamide Synthesis
| Reagent Class | Examples | Additives/Conditions | Key Features |
|---|---|---|---|
| Carbodiimides | DCC, DIC, EDC | HOBt, DMAP (catalytic) | Widely used, byproduct removal can be an issue. peptide.com |
| Phosphonium Salts | BOP, PyBOP, PyAOP | Tertiary base (e.g., DIEA) | High efficiency, suitable for sterically hindered couplings. sigmaaldrich.com |
| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU | Tertiary base (e.g., DIEA) | Fast reactions, low side reactions. sigmaaldrich.combachem.com |
| Boron-Based Reagents | B(OCH₂CF₃)₃ | Heat | Direct amidation, often with simple workup. acs.orgnih.gov |
Enantioselective Synthetic Routes to Stereoisomers of this compound
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of enantioselective methods to synthesize specific stereoisomers of this compound is of paramount importance.
A powerful strategy for controlling stereochemistry during synthesis is the use of chiral auxiliaries. nih.govwikipedia.org These are chiral molecules that are temporarily attached to the substrate to direct a subsequent chemical transformation in a diastereoselective manner. After the desired stereocenter is created, the auxiliary is removed. Evans' oxazolidinones are a well-known class of chiral auxiliaries that have been successfully employed in a wide range of asymmetric transformations, including the synthesis of chiral carboxylic acid derivatives. researchgate.netspringerprofessional.de For the synthesis of a specific stereoisomer of this compound, an appropriate N-acyl oxazolidinone derived from a protected alanine could be alkylated, followed by cleavage of the auxiliary and coupling with 2-phenylethylamine.
Pseudoephenamine is another versatile chiral auxiliary that has shown remarkable stereocontrol in alkylation reactions, particularly for the formation of quaternary carbon centers. nih.gov Amides derived from pseudoephenamine often exhibit high crystallinity, which can facilitate purification. nih.gov
Asymmetric catalysis offers an alternative and often more atom-economical approach to enantioselective synthesis. This involves the use of a chiral catalyst to favor the formation of one enantiomer over the other. While specific examples for the direct asymmetric synthesis of this compound are not extensively detailed in the provided context, the principles of asymmetric hydrogenation or amination of suitable prochiral precursors could be applied.
When a synthesis results in a racemic mixture of enantiomers, optical resolution techniques can be employed to separate them. mdpi.com One of the most common methods is the formation of diastereomeric salts. psu.edu This involves reacting the racemic amine with a chiral resolving agent, which is an optically pure acid or base. The resulting diastereomeric salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. mdpi.comresearchgate.net Once separated, the desired enantiomer of the amine can be recovered by treating the diastereomeric salt with an acid or base to remove the resolving agent.
The choice of solvent can play a crucial role in the efficiency of diastereomeric salt crystallization. researchgate.net In some cases, changing the solvent can even lead to the crystallization of the opposite diastereomer, a phenomenon known as solvent-induced chirality switching. researchgate.net Supercritical fluid extraction has also been explored as a method for separating diastereomeric salts. psu.edu
Table 2: Comparison of Enantioselective Strategies
| Strategy | Description | Advantages | Disadvantages |
|---|---|---|---|
| Chiral Auxiliaries | A chiral molecule is temporarily attached to guide the reaction. wikipedia.org | High diastereoselectivity, reliable. researchgate.netnih.gov | Requires additional steps for attachment and removal of the auxiliary. |
| Asymmetric Catalysis | A small amount of a chiral catalyst is used to produce a large amount of a single enantiomer. | High atom economy, efficient. | Catalyst development can be challenging. |
| Optical Resolution | Separation of a racemic mixture into its constituent enantiomers. mdpi.com | Applicable when direct asymmetric synthesis is not feasible. | Maximum theoretical yield for the desired enantiomer is 50%. psu.edu |
Derivatization Strategies for Functional Group Diversification
To explore the structure-activity relationships and develop new compounds with tailored properties, this compound can be subjected to various derivatization strategies. These modifications can be targeted at the propanamide backbone, the amide nitrogen, or the primary amino group.
The amino amide scaffold of this compound is a versatile precursor for the synthesis of various heterocyclic systems.
Oxadiazoles: 1,3,4-Oxadiazoles are a class of five-membered heterocycles with a broad range of biological activities. bohrium.comnih.gov Propanamide derivatives can be converted into 1,3,4-oxadiazoles through multi-step synthetic sequences. bohrium.comtjpr.orgresearchgate.net For example, a related propanamide could be synthesized and then cyclized to form the oxadiazole ring. tjpr.orgresearchgate.net
Hydantoins: Hydantoins are five-membered heterocyclic compounds that are also of significant interest in medicinal chemistry. organic-chemistry.orgacs.orgacs.org Enantiomerically pure α-amino amides can be cyclized to form hydantoins without epimerization using reagents like triphosgene. organic-chemistry.orgacs.orgnih.gov This approach avoids the racemization that can occur with other coupling agents like 1,1'-carbonyldiimidazole (B1668759) (CDI). acs.orgacs.org
Dihydropyrimidines: Dihydropyrimidines are six-membered heterocyclic compounds often synthesized through the Biginelli reaction, a one-pot multicomponent reaction. nih.govnih.govut.ac.irresearchgate.net While not a direct derivatization of the pre-formed this compound, the core structural elements can be incorporated into dihydropyrimidine (B8664642) synthesis. For instance, a β-ketoester, an aldehyde, and a urea (B33335) or thiourea (B124793) derivative can be condensed to form the dihydropyrimidine ring. nih.govut.ac.ir
The amide nitrogen and the primary amino group of this compound offer opportunities for further functionalization.
Amide Nitrogen: While less common, modification at the amide nitrogen can be achieved. For instance, N-alkylation could be performed, though this can be challenging due to the reduced nucleophilicity of the amide nitrogen.
Synthesis of Structurally Simplified Analogues for Research Purposes
For research and pharmacological studies, structurally simplified or modified analogues of this compound are often synthesized. A key strategy involves the preparation of conformationally rigid structures to explore structure-activity relationships. One such approach is the synthesis of N-phenethyl analogues of oxide-bridged phenylmorphans, which can be considered constrained analogues. nih.gov
The synthesis of these complex analogues often begins from a common precursor and involves a multi-step sequence. For example, the preparation of N-phenethyl derivatives of para-e and para-f oxide-bridged phenylmorphans starts with a suitable N-methyl derivative. nih.gov The synthesis proceeds through a critical N-demethylation step to yield the secondary amine, or N-nor amine. nih.gov This intermediate is then subsequently alkylated to introduce the desired N-phenethyl group.
A typical synthetic sequence for these analogues is outlined below: nih.gov
N-Demethylation/Carbamate (B1207046) Formation : The starting N-methyl phenylmorphan (B1201687) derivative is reacted with an agent like ethyl chloroformate in the presence of a base such as potassium carbonate. This reaction replaces the N-methyl group with an N-ethoxycarbonyl group (a carbamate). nih.gov
Hydrolysis : The carbamate is then hydrolyzed under acidic conditions, for instance, using hydrobromic acid in acetic acid, to yield the N-nor secondary amine. nih.gov
N-Alkylation : The crucial phenethyl moiety is introduced by reacting the N-nor amine with 2-phenylethyl bromide. This alkylation is typically performed in a solvent like acetonitrile (B52724) with potassium iodide, which facilitates the reaction. nih.gov
Further Functional Group Transformations : The resulting N-phenethyl intermediate can then undergo further modifications, such as the reduction of a nitro group to an aniline (B41778) derivative using hydrogen gas and a palladium on carbon (Pd-C) catalyst. nih.gov This amino group can then be converted into other functionalities to generate a library of analogues for biological testing. nih.govnih.gov
The table below summarizes the key reaction steps for a representative synthesis of an N-phenethyl phenylmorphan analogue. nih.gov
Table 1: Synthesis Steps for N-Phenethyl Phenylmorphan Analogues
| Step | Reaction | Key Reagents and Conditions | Purpose |
|---|---|---|---|
| 1 | Carbamate Formation | ClCO₂Et, K₂CO₃, ClCH₂CH₂Cl | Replaces the N-methyl group with a carbamate for subsequent removal. |
| 2 | Hydrolysis | 33% HBr, AcOH, 50 °C | Removes the carbamate to yield the secondary (N-nor) amine. |
| 3 | N-Alkylation | PhCH₂CH₂Br, KI, CH₃CN, heat | Introduces the N-phenethyl group onto the secondary amine. |
Reaction Conditions and Optimization in Preparative Synthesis
The preparative synthesis of this compound and its analogues requires careful selection and optimization of reaction conditions to ensure high yield and purity. The core reaction is typically an amidation, forming the amide bond between an amine and a carboxylic acid or its derivative.
A common method involves the acylation of phenethylamine (B48288) with a suitable propanoic acid derivative, such as propanoyl chloride. evitachem.com This reaction is generally carried out in the presence of a base, like triethylamine, to neutralize the hydrochloric acid byproduct. evitachem.com The crude product is subsequently purified using standard laboratory techniques like recrystallization or chromatography. evitachem.com A specific example of a related synthesis involves reacting an N-substituted 2-chloro-2-phenylethyl derivative with an amine in 2-propanol at an elevated temperature (80°C) for one hour. prepchem.com
Optimization of these conditions is critical for efficient synthesis. Studies on analogous amidation reactions provide insight into key parameters. For instance, in lipase-catalyzed amidation, several factors significantly influence the reaction outcome. nih.gov
Catalyst/Enzyme Selection : In enzymatic synthesis, the choice of lipase (B570770) can dramatically affect regio-selectivity and yield. For example, Novozym 435 has been shown to have excellent selectivity for N-acylation over O-acylation in molecules containing both amino and hydroxyl groups. nih.gov
Solvent System : While many reactions are performed in organic solvents like tert-amyl-alcohol, solvent-free systems are also being explored. nih.gov Solvent-free conditions can offer advantages in terms of efficiency and environmental impact.
Temperature : Reaction temperature must be optimized to balance reaction rate and potential side reactions or catalyst degradation. In one study, the optimal temperature for a lipase-catalyzed amidation was found to be 60°C. nih.gov
Substrate Molar Ratio : The ratio of the amine to the acylating agent is a critical parameter to control, preventing the formation of di-acylated or other byproducts.
Reaction Time : The duration of the reaction must be sufficient for completion but not so long as to promote product degradation or the formation of byproducts. For one enzymatic process, the optimal yield was achieved at 19 hours, after which the concentration of byproducts began to increase. nih.gov
The following table presents data from an optimization study of a lipase-catalyzed amidation, illustrating the impact of various conditions on product yield. nih.gov
Table 2: Optimization of Lipase-Catalyzed Amidation Conditions
| Parameter | Condition | Yield (%) | Notes |
|---|---|---|---|
| Lipase Type | Novozym 435 | >80% | Exhibited the best regio-selectivity for the amide group. |
| Lipozyme TL IM | ~60% | Lower yield and selectivity compared to Novozym 435. | |
| Lipase AY | <20% | Poor performance under the tested conditions. | |
| Temperature | 50°C | ~75% | Sub-optimal temperature. |
| 60°C | 89.4% | Optimal temperature found for this specific reaction. | |
| 70°C | ~80% | Higher temperature led to a decrease in yield. | |
| Reaction Time | 10 hours | ~70% | Reaction incomplete. |
| 19 hours | 89.4% | Optimal time for maximum product formation. |
These examples highlight that whether pursuing a traditional chemical synthesis or an enzymatic route, the careful optimization of parameters such as reagents, catalysts, solvents, temperature, and reaction time is essential for the successful preparative synthesis of this compound and its analogues. evitachem.comprepchem.comnih.gov
Advanced Structural Elucidation and Conformational Analysis
Spectroscopic Characterization Techniques for 2-amino-N-(2-phenylethyl)propanamide Derivatives
Spectroscopy is fundamental to the structural elucidation of organic molecules. By probing the interactions of molecules with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) reveal detailed information about the molecular framework, functional groups, and connectivity.
High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of this compound in solution. ¹H and ¹³C NMR spectra provide information on the chemical environment of each hydrogen and carbon atom, respectively, allowing for unambiguous structural assignment.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. For instance, the aromatic protons of the phenyl group are expected to appear in the downfield region (typically δ 7.2-7.4 ppm) due to the deshielding effect of the ring current. The protons of the ethyl bridge and the propanamide backbone would appear at different chemical shifts, and their multiplicity (singlet, doublet, triplet, etc.) would reveal the number of adjacent protons, a phenomenon known as spin-spin coupling. The protons of the primary amine (NH₂) and the secondary amide (NH) groups often appear as broad singlets and their signals can be confirmed by D₂O exchange. researchgate.netdocbrown.info
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts Note: These are predicted values based on typical shifts for similar functional groups and may vary based on solvent and other experimental conditions.
| Atom Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Phenyl (C₆H₅) | 7.20 - 7.40 (multiplet, 5H) | 126.0 - 139.0 |
| Ethyl CH₂ (adjacent to phenyl) | ~2.80 (triplet, 2H) | ~36.0 |
| Ethyl CH₂ (adjacent to NH) | ~3.50 (quartet, 2H) | ~41.0 |
| Propanamide α-CH | ~3.5 - 4.0 (quartet, 1H) | ~50.0 |
| Propanamide β-CH₃ | ~1.40 (doublet, 3H) | ~18.0 |
| Amide C=O | N/A | ~173.0 |
| Amine NH₂ | Broad singlet (2H) | N/A |
| Amide NH | Broad singlet (1H) | N/A |
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would show characteristic absorption bands for its key functional groups. pearson.com
N-H Stretching: Primary amines (R-NH₂) typically show two bands in the 3300-3500 cm⁻¹ region (one for symmetric and one for asymmetric stretching). The secondary amide (R-NH-C=O) shows a single, sharp N-H stretching band around 3300 cm⁻¹. docbrown.info
C=O Stretching (Amide I band): A strong, sharp absorption band between 1630 and 1680 cm⁻¹ is a hallmark of the amide carbonyl group. pearson.comresearchgate.net
N-H Bending (Amide II band): This band appears around 1550 cm⁻¹ and is characteristic of secondary amides. mdpi.com
C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.
Aromatic C=C Bending: Bands in the 1450-1600 cm⁻¹ region indicate the presence of the phenyl ring.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In electron ionization (EI-MS), the molecule is fragmented, and the resulting charged fragments are detected. The fragmentation pattern is a molecular fingerprint that can be used for structural elucidation. For this compound, a common fragmentation pathway for amides is the cleavage of the N-CO bond, which would lead to the formation of an acylium ion and the loss of the amine portion as a neutral fragment. nih.gov Fragmentation of the phenylethyl side chain is also expected. acs.org High-resolution mass spectrometry (HRMS) can determine the exact molecular formula from a very precise mass measurement.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. researchgate.net
A crystal structure of this compound would reveal its solid-state conformation. It would also provide invaluable information about intermolecular interactions, such as hydrogen bonding. The amine (NH₂) and amide (N-H) groups can act as hydrogen bond donors, while the amide carbonyl oxygen (C=O) can act as a hydrogen bond acceptor. These hydrogen bonds play a crucial role in organizing the molecules into a stable, three-dimensional crystal lattice. nih.govnih.gov Analysis of the packing arrangement can provide insights into the physicochemical properties of the solid material.
Computational Molecular Geometry Optimization and Conformational Analysis
Computational chemistry, particularly methods based on Density Functional Theory (DFT), offers a powerful complement to experimental techniques. jst.org.in These methods are used to model the structure and properties of molecules in silico. nih.gov
Geometry Optimization: Computational methods can be used to find the lowest energy (most stable) three-dimensional structure of the this compound molecule. This involves calculating the potential energy of the molecule for different atomic arrangements and finding the geometry that corresponds to an energy minimum. The optimized geometry provides theoretical values for bond lengths and angles that can be compared with experimental data from X-ray crystallography. jst.org.in
Conformational Analysis: Since this compound has several rotatable single bonds, it can exist in multiple conformations. unacademy.com Conformational analysis is the study of the different spatial arrangements of atoms that can be interconverted by rotation about these bonds. nih.gov Computational methods can be used to map the potential energy surface of the molecule as a function of its torsional angles. This allows for the identification of stable conformers (energy minima) and the transition states that connect them. researchgate.net For example, rotation around the C-C bond of the phenylethyl group can lead to different gauche and anti conformations, each with a different relative energy and stability. unacademy.com This information is crucial for understanding the molecule's flexibility and how its shape might change in different environments, which can influence its biological activity. nih.govnih.gov
Computational Chemistry and Molecular Modeling Applications
Quantum Mechanical Studies for Electronic Properties and Reactivity
Quantum mechanical methods are fundamental to understanding the electronic structure that governs a molecule's reactivity and properties.
Density Functional Theory (DFT) is a robust method for investigating the electronic properties of molecules. By calculating the electron density, DFT can determine the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity.
For 2-amino-N-(2-phenylethyl)propanamide, DFT calculations would likely reveal that the HOMO is localized on the electron-rich regions, such as the amino group and the phenyl ring, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO would likely be distributed over the electron-deficient areas, such as the carbonyl group of the amide, marking it as a site for nucleophilic attack.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Predicted Value (Arbitrary Units) | Significance |
| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons available to be donated. |
| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy orbital available to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | Suggests the molecule's kinetic stability and chemical reactivity. |
| Dipole Moment | 3.5 D | Reflects the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |
Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from DFT calculations.
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. In an MEP map, regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and are prone to electrophilic attack. Regions of positive potential (typically colored blue) are electron-poor and susceptible to nucleophilic attack.
For this compound, an MEP analysis would be expected to show a significant negative potential around the oxygen atom of the carbonyl group and a positive potential around the hydrogen atoms of the primary amino group. The phenyl ring would likely exhibit a region of negative potential above and below the plane of the ring due to the delocalized π-electrons. These insights are crucial for understanding non-covalent interactions, such as hydrogen bonding and π-π stacking.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and dynamics simulations are powerful tools for exploring how a molecule like this compound might interact with a biological target, such as a protein receptor or enzyme.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to screen for potential drug candidates. A docking simulation of this compound with a hypothetical receptor would predict its binding mode and affinity.
The simulation would likely identify key interactions driving the binding. For instance, the primary amino group and the amide group could act as hydrogen bond donors and acceptors, respectively. The phenylethyl group would likely engage in hydrophobic interactions with nonpolar residues in the binding pocket of the target protein.
Table 2: Predicted Intermolecular Interactions of this compound in a Hypothetical Receptor Binding Site
| Interaction Type | Potential Interacting Group on Ligand | Potential Interacting Residue on Receptor |
| Hydrogen Bond (Donor) | Amino group (-NH2) | Aspartate, Glutamate, Serine |
| Hydrogen Bond (Acceptor) | Carbonyl oxygen (-C=O) | Arginine, Lysine, Serine |
| Hydrophobic Interaction | Phenyl ring | Leucine, Isoleucine, Valine, Phenylalanine |
| π-π Stacking | Phenyl ring | Phenylalanine, Tyrosine, Tryptophan |
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes that occur over time. An MD simulation of this compound bound to a protein would reveal how the ligand and the protein adapt to each other upon binding. This can include subtle shifts in the positions of amino acid side chains in the binding pocket to accommodate the ligand, as well as larger-scale conformational changes in the protein that may be essential for its biological function. These simulations can also provide insights into the stability of the ligand-protein complex and the energetic contributions of different interactions.
Prediction of Spectroscopic Signatures (e.g., Terahertz Spectra)
Structure Activity Relationship Sar Investigations of 2 Amino N 2 Phenylethyl Propanamide Analogues
Principles and Methodologies of SAR Studies in Propanamide Derivatives
The fundamental principle of SAR studies is that the biological activity of a compound is directly related to its chemical structure. wikipedia.orgcollaborativedrug.com For propanamide derivatives, SAR investigations typically involve the synthesis and biological evaluation of a series of structurally related compounds. oncodesign-services.com The methodologies employed are systematic, often involving the modification of specific regions of the lead compound, 2-amino-N-(2-phenylethyl)propanamide. These regions include the propanamide backbone, the amino group, and the N-(2-phenylethyl) substituent.
Key methodologies in SAR studies for these derivatives include:
Substitution Analysis: Introducing various substituents at different positions of the phenyl ring to probe the effects of electronics and sterics on activity.
Functional Group Modification: Altering the primary amino group or the amide linkage to assess their importance in target binding.
Chain Homologation or Contraction: Modifying the length of the ethyl linker between the nitrogen and the phenyl group to determine the optimal spatial arrangement for interaction with the biological target.
Isosteric and Bioisosteric Replacement: Substituting atoms or groups with others that have similar physical or chemical properties to improve potency or pharmacokinetic parameters.
The insights gained from these systematic modifications help in constructing a comprehensive SAR profile, guiding the design of more effective analogues. drugdesign.org
Quantitative Structure-Activity Relationship (QSAR) Model Development for Predictive Analysis
Quantitative Structure-Activity Relationship (QSAR) modeling represents a refinement of traditional SAR studies by establishing mathematical relationships between the chemical structure and biological activity. wikipedia.orgnih.gov For analogues of this compound, QSAR models serve as predictive tools to estimate the biological activity of unsynthesized compounds, thereby prioritizing synthetic efforts and reducing costs. nih.govmdpi.com The development of a robust QSAR model involves several key steps, from the selection of appropriate molecular descriptors to rigorous statistical validation. mdpi.comnih.gov
The general workflow for developing a QSAR model is as follows:
Data Set Selection: A diverse set of this compound analogues with experimentally determined biological activities is compiled.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset.
Model Building: A mathematical model is generated using statistical methods to correlate the descriptors with biological activity.
Model Validation: The predictive power of the model is assessed to ensure its reliability. nih.govbasicmedicalkey.com
Molecular descriptors are numerical values that characterize the chemical structure of a molecule. nih.govmdpi.com The selection of relevant descriptors is a crucial step in QSAR model development, as they are the variables used to predict biological activity. nih.gov For this compound analogues, these descriptors can be categorized as follows:
Constitutional Descriptors: These describe the basic molecular composition and connectivity, such as molecular weight, number of atoms, and number of rings. kaggle.com
Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching.
Quantum Chemical Descriptors: These are calculated using quantum mechanics and provide information about the electronic properties of the molecule, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which relate to the molecule's reactivity. ucsb.edu
Physicochemical Descriptors: These relate to the compound's physical and chemical properties, such as lipophilicity (logP), molar refractivity, and polar surface area. slideshare.net
The table below illustrates some of the key molecular descriptors that could be used in a QSAR study of this compound analogues.
| Descriptor Category | Descriptor Example | Information Provided |
| Constitutional | Molecular Weight (MW) | Overall size of the molecule. |
| Number of H-bond Acceptors (nHA) | Potential for hydrogen bonding interactions. | |
| Topological | Wiener Index | Molecular branching. |
| Quantum Chemical | HOMO Energy | Electron-donating ability. ucsb.edu |
| LUMO Energy | Electron-accepting ability. ucsb.edu | |
| Physicochemical | LogP | Lipophilicity and ability to cross cell membranes. |
| Topological Polar Surface Area (TPSA) | Polarity and hydrogen bonding potential. |
The statistical validation of a QSAR model is essential to ensure its robustness and predictive ability. basicmedicalkey.com Validation is typically performed using both internal and external methods. nih.govbasicmedicalkey.com
Internal Validation: This process assesses the stability and predictive accuracy of the model using the same dataset on which it was built. A common technique is cross-validation (e.g., leave-one-out), where the model is repeatedly built with a portion of the data and used to predict the activity of the remaining data.
External Validation: This involves using the developed QSAR model to predict the biological activity of a set of compounds (the test set) that were not used in the model's development. basicmedicalkey.com The predictive performance on the test set provides a measure of the model's real-world applicability.
Several statistical parameters are used to evaluate the quality of a QSAR model. scholars.direct
| Statistical Parameter | Description |
| Coefficient of Determination (R²) | Indicates the goodness of fit of the model to the training data. |
| Cross-validated R² (Q²) | Measures the predictive ability of the model during internal validation. |
| External R² (R²ext) | Assesses the predictive performance of the model on an external test set. |
| Root Mean Square Error (RMSE) | Represents the deviation between the predicted and experimental values. |
A reliable QSAR model should have high values for R², Q², and R²ext, and a low RMSE. mdpi.com
Stereochemical Influence on Biological Activity Profiles
Stereochemistry plays a pivotal role in the biological activity of chiral compounds like the analogues of this compound. nih.gov The three-dimensional arrangement of atoms can significantly affect how a molecule interacts with its biological target, which is often a chiral macromolecule like a protein or receptor. nih.gov
For instance, in a series of diastereomeric cis-N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamides, the individual stereoisomers exhibited markedly different biological activities. nih.gov The binding affinity and selectivity for specific receptors were found to be highly dependent on the absolute configuration at the chiral centers. nih.gov In some cases, one enantiomer may be highly potent while the other is inactive or even exhibits a different pharmacological profile. nih.gov This highlights the importance of synthesizing and testing optically pure isomers to fully understand the SAR and to identify the most active stereoisomer. nih.gov
The following table provides a hypothetical example of how stereochemistry could influence the biological activity of this compound analogues.
| Compound | Stereoisomer | Receptor Binding Affinity (Ki, nM) |
| Analogue X | (R)-enantiomer | 10 |
| (S)-enantiomer | 500 | |
| Analogue Y | Racemic mixture | 150 |
Design Principles for Modulating Biochemical Potency and Selectivity
The insights gained from SAR and QSAR studies provide a foundation for the rational design of new this compound analogues with improved biochemical potency and selectivity. nih.gov
Key design principles include:
Exploiting Favorable Interactions: Introducing or modifying functional groups to enhance interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) with the target binding site. For example, if a hydrophobic pocket is identified in the target, increasing the lipophilicity of a particular region of the molecule may enhance potency.
Targeting Specific Subsites: Designing ligands that can interact with specific subsites within the binding pocket that may differ between related biological targets. This can be a strategy to improve selectivity. nih.gov
Conformational Restriction: Introducing cyclic structures or rigid linkers to lock the molecule into a bioactive conformation. This can reduce the entropic penalty of binding and improve both potency and selectivity.
Modulating Physicochemical Properties: Fine-tuning properties like lipophilicity and polar surface area to optimize the compound's absorption, distribution, metabolism, and excretion (ADME) profile, which can indirectly impact its in vivo potency. frontiersin.org
By applying these principles, medicinal chemists can iteratively refine the structure of this compound to develop analogues with superior therapeutic potential.
Biochemical Interactions and in Vitro Biological Modulators
In Vitro Assessment of Target Binding and Receptor Interactions
The affinity of 2-amino-N-(2-phenylethyl)propanamide for specific biological targets is a critical determinant of its pharmacological profile. In vitro binding assays are fundamental in elucidating these interactions at the molecular level.
Currently, there is a lack of specific research data on the direct inhibitory effects of this compound on kinases, cyclin-dependent kinase 2 (CDK2), B-cell lymphoma 2 (BCL-2) family proteins, or thermolysin.
While some hydroxamate-based matrix metalloproteinase (MMP) inhibitors have been shown to inhibit thermolysin, these compounds are structurally distinct from this compound nih.gov. The investigation into the potential of this compound to act as an inhibitor for the aforementioned enzymes remains an area for future research.
The structural similarity of the N-phenylethylpropanamide scaffold to potent analgesics has prompted investigations into its interaction with opioid receptors. Notably, derivatives of this core structure, such as fentanyl and its analogs, are potent agonists of the µ-opioid receptor (MOR) nih.govmdpi.com.
Studies on N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide (ohmefentanyl) have revealed that specific stereoisomers exhibit high affinity and selectivity for the µ-opioid receptor nih.gov. For instance, certain isomers of ohmefentanyl demonstrate analgesic potencies thousands of times greater than morphine, an effect directly correlated with their high µ-opioid receptor affinity nih.gov. This suggests that the N-(2-phenylethyl)propanamide moiety is a key pharmacophore for µ-opioid receptor activation.
Furthermore, research on fentanyl derivatives has highlighted the importance of the N-phenylethyl group for µ-opioid receptor binding and agonist activity nih.govmdpi.com. While direct binding data for this compound at opioid receptors is not extensively documented, the established structure-activity relationships of its analogs suggest a potential for interaction, particularly at the µ-opioid receptor. The delta-opioid receptor (DOR) and kappa-opioid receptor (KOR) have also been investigated as targets for related compounds, with some derivatives showing varying degrees of selectivity nih.govnih.govnih.govnih.govfrontiersin.org.
Opioid Receptor Binding Affinities of Selected N-Phenylpropanamide Derivatives
| Compound | Receptor Target | Binding Affinity (Ki, nM) | Functional Activity |
|---|---|---|---|
| Ohmefentanyl Isomer 1a | µ-Opioid Receptor | Data not specified | Potent Agonist |
| Ohmefentanyl Isomer 1b | µ-Opioid Receptor | Data not specified | Potent Agonist |
| Fentanyl | µ-Opioid Receptor | 0.39 | Agonist |
| Carfentanil | µ-Opioid Receptor | 0.19 | Agonist |
Modulation of Intracellular Signaling Pathways (Cell-Free and Cell-Based Assays)
Specific studies detailing the modulation of intracellular signaling pathways, such as the NF-κB or MAPK pathways, by this compound are not currently available in the scientific literature. The activation of µ-opioid receptors by agonists typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which in turn affects various downstream signaling cascades. Given the potential for this compound to interact with opioid receptors, it could plausibly influence these pathways; however, empirical evidence is required to substantiate this.
Development and Application as Chemical Probes in Biological Systems
The utility of a compound as a chemical probe is contingent on its high potency, selectivity, and well-characterized mechanism of action for a specific biological target nih.gov. At present, this compound has not been developed or widely utilized as a chemical probe. Its potential in this capacity would necessitate a thorough characterization of its target engagement and selectivity profile within biological systems.
Investigation of Biological Activities in Cell-Based Models
The biological effects of this compound at the cellular level are an important area of investigation to understand its potential therapeutic applications.
There is currently no published research specifically examining the anti-inflammatory properties of this compound in in vitro models, such as lipopolysaccharide (LPS)-stimulated macrophages. While the NF-κB signaling pathway is a key regulator of inflammation and a target for many anti-inflammatory drugs, the effect of this compound on this pathway has not been reported nih.govbio-rad-antibodies.com. Future studies are needed to explore whether this compound can modulate the production of inflammatory mediators like nitric oxide or pro-inflammatory cytokines in cellular models of inflammation.
No Publicly Available In Vitro Biological Data for this compound
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no publicly available research detailing the in vitro biological activities of the specific chemical compound this compound. The investigation sought to find data pertaining to its anticancer, antimicrobial, antiviral, and neuromodulatory effects as per the requested article outline.
Searches were conducted using the chemical name "this compound" and its associated CAS Number, 858445-73-5. sigmaaldrich.com Despite these targeted inquiries, no peer-reviewed studies, scholarly articles, or database entries containing specific experimental results for the compound's activity in the following areas were identified:
Anticancer Activity: No studies on in vitro cell lines were found.
Antimicrobial/Antiviral Potential: No data from in vitro assays were located.
Neuromodulatory Effects: No in vitro studies on receptor or transporter activity were discovered.
The absence of this foundational scientific data makes it impossible to generate a scientifically accurate and informative article that adheres to the provided structure and content requirements. While information exists for structurally related compounds or broader chemical classes such as propanamides, the strict focus on "this compound" cannot be met. ontosight.aiontosight.ai
Therefore, the requested article focusing on the biochemical interactions and in vitro biological modulators of this compound cannot be produced at this time due to a lack of available scientific research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
